N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a combination of pyran, thiophene, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydro-2H-pyran-4-yl group: This can be achieved through the hydrogenation of 2H-pyran.
Attachment of the thiophene-2-yl group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the tetrahydro-2H-pyran-4-yl group using coupling reagents such as EDCI or DCC.
Formation of the carboxamide bond: The final step involves the formation of the carboxamide bond through the reaction of the intermediate with an amine or amide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-pyran-4-yl)-N-(2-phenylethyl)thiophene-2-carboxamide
- N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both pyran and thiophene rings, which may impart distinct chemical and biological properties compared to similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(15-4-2-12-21-15)17(13-6-9-19-10-7-13)8-5-14-3-1-11-20-14/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOWMWMNNOARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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